N-Acetylhistidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335440 | |
| Record name | N-Acetyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2497-02-1 | |
| Record name | N-Acetyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ACETYLHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N Acetyl L Histidine
Enzymatic Acetylation of L-Histidine
The primary pathway for the biosynthesis of N-Acetyl-L-histidine involves the enzymatic transfer of an acetyl group to L-histidine.
The enzyme responsible for catalyzing the formation of N-Acetyl-L-histidine is histidine N-acetyltransferase (EC 2.3.1.33). nih.govwikipedia.orggenome.jpexpasy.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. wikipedia.orggenome.jpexpasy.org The systematic name for this enzyme class is acetyl-CoA:L-histidine N-acetyltransferase. wikipedia.orggenome.jp Other names in common use include acetylhistidine synthetase and histidine acetyltransferase. wikipedia.orggenome.jp
Histidine N-acetyltransferase exhibits specificity for its substrates, primarily acting on L-histidine and acetyl-CoA. wikipedia.orggenome.jp Studies have detected strong histidine N-acetyltransferase activity in ectothermic vertebrates, with significantly lower activity observed in endothermic birds and mammals. uniprot.orguniprot.orgnih.gov The optimal pH range for this enzyme activity is reported to be between 7.0 and 9.5. uniprot.org
Acetyl-CoA is a crucial coenzyme that serves as the acetyl group donor in the enzymatic synthesis of N-Acetyl-L-histidine. nih.govnih.govwikipedia.orggenome.jpnih.gov Acetyl-CoA is a metabolic intermediate involved in numerous biochemical reactions, including carbohydrate, protein, and lipid metabolism. wikipedia.org It is produced from the breakdown of glucose, fatty acids, and amino acids. wikipedia.org In the context of NAH synthesis, acetyl-CoA provides the acetate (B1210297) moiety that is attached to L-histidine. nih.gov The reaction catalyzed by histidine N-acetyltransferase involves the combination of acetyl-CoA and L-histidine to yield CoA and N-acetyl-L-histidine. wikipedia.orggenome.jpexpasy.org
Histidine N-Acetyltransferase (EC 2.3.1.33) Activity and Substrate Specificity
Pathways of N-Acetyl-L-Histidine Hydrolysis and Deacetylation
The breakdown of N-Acetyl-L-histidine involves the removal of the acetyl group, primarily through hydrolytic enzymes.
N-acetylated amino acids, including N-acetylhistidine, can be released from N-terminally acetylated peptides through the action of N-acylpeptide hydrolases (APEH), also known as acylpeptide hydrolase (EC 3.4.19.1). hmdb.cadoi.orgresearchgate.netabbexa.comusbio.net This enzyme catalyzes the hydrolysis of the peptide bond at the N-terminus of acetylated peptides, thereby releasing the N-acetylated amino acid. doi.orgabbexa.comusbio.netnih.gov Acyl-peptide hydrolase from rat liver, for example, has been shown to catalyze the hydrolysis of N-terminally acetylated peptides to release an N-acetylamino acid. researchgate.netnih.gov
Following the release of N-acetyl-L-histidine from peptides by N-acylpeptide hydrolases, or its direct deacetylation from the free form, specific acylases and deacetylases are involved in its catabolism. This compound can be converted back to histidine and acetate through the action of deacetylases or acylases. ebi.ac.uknih.govhmdb.ca
Acylase I has been identified as an enzyme that effectively converts this compound to histidine in vivo, particularly accumulating in the kidney. ebi.ac.ukhmdb.ca Aminoacylase I (Acy1) is a mammalian enzyme that participates in the breakdown of N-acetylated amino acids during intracellular protein catabolism and is highly expressed in kidney tubular epithelium. doi.org Aminoacylase III (AAIII) has also been shown to deacetylate N-acetyl-L-histidine. researchgate.net
In some organisms, such as fish, a specific acylase or deacetylase is responsible for the hydrolysis of NAH. nih.govnih.gov This enzyme activity, sometimes referred to as NAH deacetylase (EC 3.5.1.34, now EC 3.4.13.5) or anserinase, cleaves NAH into histidine and acetate. nih.govgenome.jp
Physiological and Cellular Functions of N Acetyl L Histidine
Role as a Compatible Osmolyte in Vertebrate Physiology
N-Acetyl-L-histidine functions as a compatible osmolyte, contributing to the maintenance of cellular volume and integrity, particularly in response to osmotic challenges. Its high concentration in specific tissues of poikilothermic vertebrates underscores its importance in osmoregulation.
The Molecular Water Pump Hypothesis in Ocular Tissues
In the vertebrate eye, especially in the lens of poikilothermic species, NAH is a major constituent with a unique compartmentalized metabolism. NAH is synthesized in the lens from L-histidine and acetyl Co-enzyme A, but lens cells lack the enzymes to hydrolyze it. Hydrolysis of NAH to acetate (B1210297) and histidine occurs in the surrounding ocular fluids, after which histidine is actively transported back into the lens for re-synthesis into NAH, establishing an energy-dependent cycle.
This distinct compartmentalization and cycling have led to the molecular water pump (MWP) hypothesis. The hypothesis suggests that water influx or metabolic water generation triggers the release of NAH down its concentration gradient into the extracellular fluid. As a strongly ionized hydrophilic molecule, NAH is proposed to carry a significant number of associated water molecules, estimated at 33 water molecules per NAH molecule, as it moves into the extracellular fluid. This process effectively transports water out of the lens against a water gradient. In the ocular fluid, NAH acylase hydrolyzes NAH, releasing the bound water for removal from the eye. This mechanism allows for substantial water transport with minimal energy expenditure and may represent the first identified cellular water pump.
Osmoregulatory Mechanisms in Response to Environmental and Physiological Stimuli
NAH levels in ocular tissues demonstrate responsiveness to changes in extracellular osmolality, highlighting its osmoregulatory role. In Atlantic salmon, lens NAH levels are considerably higher in fish acclimated to seawater compared to those in freshwater, correlating with the increased osmolality of the aqueous humor in the seawater environment. In vitro studies using cultured salmon lenses have shown a positive linear relationship between extracellular osmolality and lens NAH content.
Exposure to hypoosmotic conditions stimulates the efflux of NAH from cultured lenses, indicating a dynamic response to osmotic stress. This efflux aids the lens in maintaining volume homeostasis when subjected to lower external osmolality. The osmoregulatory function of NAH is particularly vital for anadromous fish species navigating environments with significant osmotic fluctuations.
Implications for Lens Homeostasis and Transparency Maintenance
The function of NAH as a molecular water pump is critical for maintaining the dehydrated state of the lens, which is essential for its transparency and crystalline structure. By actively moving water out of the lens, NAH helps prevent swelling and the subsequent loss of transparency that can lead to cataract formation.
Research indicates a link between NAH levels and lens health. In Atlantic salmon, dietary histidine levels influence lens NAH concentration, and higher NAH levels are inversely correlated with cataract severity and prevalence. A deficiency in NAH can disrupt normal osmoregulatory processes in the lens, potentially contributing to cataract development. This underscores the importance of adequate histidine intake for maintaining sufficient NAH levels to support lens homeostasis and transparency.
Involvement in Antioxidant Defense Systems
Beyond its osmolyte function, N-Acetyl-L-histidine and its precursor, histidine, are known for their roles in antioxidant defense. The imidazole (B134444) ring of histidine is central to these properties, facilitating proton buffering, metal ion chelation, and the scavenging of reactive oxygen and nitrogen species.
Mechanisms of Reactive Oxygen and Nitrogen Species Scavenging
Histidine and related compounds, including NAH, can act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species are produced during normal cellular metabolism but can cause oxidative damage. The imidazole ring of histidine contributes to this defense by directly interacting with various oxidants, helping to neutralize harmful radicals and reactive molecules and protecting cells from oxidative stress. Some studies specifically mention histidine-containing dipeptides as effective scavengers of reactive carbonyl species, which are generated downstream of ROS.
Comparative Antioxidant Efficacy with L-Histidine and Related Dipeptides
N-Acetyl-L-histidine, as an acetylated form of L-histidine, is often discussed in the context of the antioxidant properties of histidine-containing compounds, including L-histidine itself and related dipeptides like carnosine (beta-alanyl-L-histidine) and anserine (B1665513) (beta-alanyl-3-methyl-L-histidine). L-histidine is recognized as a strong scavenger of hydroxyl radicals and singlet oxygen. nih.gov Carnosine and anserine are also known for their significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and preventing cellular damage. creative-proteomics.com Studies have compared the antioxidant capacities of these compounds in various models.
In a mouse model of permanent focal cerebral ischemia, treatment with carnosine significantly reduced infarct volume and improved neurological function. nih.gov In contrast, N-acetyl carnosine (N-acetyl-beta-alanyl-L-histidine), a related acetylated dipeptide, administered at the same dose regimen, showed a trend toward reducing infarct size, but it did not reach statistical significance in this particular study. nih.gov Similarly, anserine also showed a non-significant trend towards infarct size reduction in the same model. nih.gov Another in vitro study indicated that N-acetyl carnosine was less effective than carnosine at protecting human serum lipoproteins from hydroxyl radical–induced oxidation. nih.gov Furthermore, in an in vitro model of NMDA-induced neuronal excitotoxicity, N-acetyl carnosine was reported to be weak at reducing the levels of reactive oxygen species. nih.gov
However, other research suggests that glycosidic derivatives of histidine-containing dipeptides, such as anserine, can exhibit higher antioxidant effects compared to their corresponding free dipeptides and demonstrate resistance to carnosinase activity. scirp.org An in vitro study investigating the suppression of UV-induced aggregation of beta-L-crystallin, a protein linked to cataracts, found that N-acetylcarnosine and anserine significantly suppressed aggregation, while carnosine did not. aginganddisease.org Both dipeptides also inhibited the initial stages of protein photochemical damage and decreased the size of protein aggregates. aginganddisease.org Additionally, a study on human skin demonstrated that N-acetylcarnosine induced a greater reduction in UVB erythema compared to carnosine, suggesting its antioxidant capacity in this context. scirp.org
While direct comparative data for N-Acetyl-L-histidine against all these compounds simultaneously in a single study is limited in the provided information, the research on related acetylated histidine compounds like N-acetyl carnosine provides insights into potential comparative activities. The efficacy can vary depending on the specific oxidative stress model and the compound being tested.
Contributions to Neurobiological Processes
N-Acetyl-L-histidine is a biomolecule found prominently in the brain and eye of poikilothermic vertebrates. thegoodscentscompany.com Its connection to neurobiological processes is partly linked to its metabolic relationship with L-histidine, which plays roles in the nervous system.
Neuroprotective Effects and Anti-Brain Aging Potential
Research into the neuroprotective potential of histidine-containing compounds has explored their effects in models of neurological insult and aging. L-histidine and L-carnosine have demonstrated neuroprotective effects and are considered potential anti-brain aging agents. nih.govnih.govkoreascience.krresearchgate.net Studies have shown that L-histidine can protect against conditions related to brain aging, such as brain infarction and cerebral ischemia. nih.gov L-carnosine has also exhibited neuroprotective effects against toxicity induced by various agents and has been shown to attenuate early brain injuries by regulating oxidative stress and apoptosis in rats. nih.gov
In a study evaluating the effects of carnosine, anserine, and N-acetyl carnosine in a mouse model of permanent focal cerebral ischemia, carnosine treatment resulted in a significant reduction in infarct size and improvement in neurological function. nih.gov Anserine and N-acetyl carnosine, while showing a trend towards reducing infarct size, did not achieve statistical significance at the same dose as carnosine in this model. nih.gov These findings suggest that while related, the neuroprotective efficacy of these compounds can differ.
Indirect Interactions with Histaminergic Pathways through L-Histidine Metabolism
N-Acetyl-L-histidine is metabolically linked to L-histidine. The synthesis of N-Acetyl-L-histidine can occur through the acetylation of L-histidine. For instance, the enzyme acetyl-CoA:L-histidine N-acetyltransferase catalyzes the reaction where Acetyl-CoA and L-Histidine are converted into CoA and N-Acetyl-L-histidine. modelseed.org
L-histidine is a direct precursor to histamine (B1213489), a crucial signaling molecule in the body that acts as a neurotransmitter in the brain and plays a role in inflammatory responses. creative-proteomics.comresearchgate.netnih.gov Histamine is synthesized from L-histidine through the action of the enzyme L-histidine decarboxylase (HDC). creative-proteomics.comresearchgate.netnih.govnih.gov In the hypothalamus, the conversion of histidine to histamine is involved in the regulation of food intake, and inhibiting HDC can reverse this effect. nih.gov
Therefore, while N-Acetyl-L-histidine itself is not a direct precursor to histamine, its formation from L-histidine places it within the broader metabolic network that includes the synthesis of histamine. This metabolic relationship suggests an indirect connection between N-Acetyl-L-histidine and the histaminergic pathways through the availability and metabolism of its precursor, L-histidine.
Impact on Protein Modification and Stability
N-Acetyl-L-histidine is related to the significant post-translational modification known as N-terminal acetylation, which has a widespread impact on protein function and stability.
General Mechanisms of N-Terminal Acetylation in Protein Protection
N-terminal acetylation is a prevalent protein modification in eukaryotes, where an acetyl group is transferred from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group at the N-terminus of a protein. creative-proteomics.comwikipedia.orgnih.gov This process is catalyzed by enzymes called N-terminal acetyltransferases (NATs). creative-proteomics.comwikipedia.org The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group at physiological pH, altering the protein's surface charge distribution and potentially increasing its hydrophobicity. creative-proteomics.comwikipedia.org
This modification plays a crucial role in various cellular functions, including influencing protein folding, interactions, and subcellular localization. creative-proteomics.comwikipedia.orgnih.gov A key protective function of N-terminal acetylation is its ability to shield proteins from degradation. creative-proteomics.comwikipedia.orgnih.govazolifesciences.comuib.no By acetylating the N-terminus, the modification can prevent proteins from being recognized by certain E3 ubiquitin ligases, thereby protecting them from degradation via the ubiquitin-proteasome system. creative-proteomics.comwikipedia.orgazolifesciences.comuib.no This protective mechanism can influence a protein's half-life and is relevant for processes such as age-dependent motility and longevity. azolifesciences.comuib.no
Influence on Peptide and Protein Solubility and Conformational Stability
The acetylation of the N-terminus, as seen in N-Acetyl-L-histidine and N-terminally acetylated proteins, impacts the chemical properties of the molecule by neutralizing the positive charge. This change in charge and potential alteration in hydrophobicity can influence the behavior of peptides and proteins in solution.
N-terminal acetylation can affect protein folding and interactions, which are critical determinants of conformational stability. creative-proteomics.comwikipedia.org While specific research detailing the direct impact of free N-Acetyl-L-histidine on the solubility and conformational stability of other, unrelated peptides or proteins is not extensively provided in the search results, studies on the related amino acid histidine offer some insight. Histidine is known to improve the stability of proteins, such as monoclonal antibodies, against aggregation in aqueous solutions. nih.govresearchgate.net This stabilizing effect is thought to be related to the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules and potentially inhibiting conformational flexibility. nih.gov The solubility of L-histidine itself in electrolyte solutions is influenced by interactions that affect thermodynamic properties and the chemical stability of the amino acid. srikrishnacollegebagula.ac.in
Based on the general principles of N-terminal acetylation and the observed effects of histidine on protein stability, it is plausible that the presence of an acetyl group on the histidine moiety in N-Acetyl-L-histidine would influence its interactions with other molecules and potentially impact the solubility and conformational stability of peptides and proteins it might associate with, by altering charge distribution and hydrophobicity. However, the precise mechanisms and extent of this influence would be dependent on the specific protein or peptide and the environmental conditions.
Clinical and Translational Research Perspectives
N-Acetyl-L-Histidine as a Biomarker in Physiological States
Association with Uremic Toxin Classification at Elevated Concentrations
Elevated concentrations of various N-acetylated amino acids, including N-Acetyl-L-histidine, have been classified as uremic toxins when present in high abundance in serum or plasma hmdb.caresearchgate.netnih.govresearchgate.net. Uremic toxins are a diverse group of endogenous molecules that, if not adequately cleared by the kidneys, can contribute to kidney damage, cardiovascular disease, and neurological deficits hmdb.caresearchgate.net. Research indicates that N-acetylated forms of proteinogenic amino acids, such as N-acetylhistidine, are among the solutes that can accumulate in patients with impaired renal function nih.govresearchgate.netmdpi.com.
Correlation with Specific Tissue Conditions and Pathologies (e.g., Cataract Progression)
N-Acetyl-L-histidine has shown a notable correlation with specific tissue conditions, particularly in the context of cataract progression in certain species. In Atlantic salmon, low concentrations of lens NAH have been directly correlated with the development of severe cataracts after transfer to seawater cambridge.orgresearchgate.net. Studies have demonstrated that lens NAH concentrations reflect dietary histidine levels and are negatively correlated with cataract scores researchgate.netnih.gov. Increasing dietary histidine has been found to prevent or mitigate cataract formation, and this effect appears to be mediated through increased lens NAH concentrations nih.govcambridge.orgresearchgate.netnih.gov. Lens NAH is considered a lens-specific marker for the histidine status of salmon researchgate.net.
| Study | Species | Tissue | Dietary Histidine Level (g/kg) | Lens NAH Concentration (µmol/g) | Cataract Severity Correlation |
| Breck et al. (cited in cambridge.org) | Atlantic Salmon | Lens | 11.7 | < 2 | High |
| Breck et al. (cited in cambridge.org) | Atlantic Salmon | Lens | 17.6 | > 10 | Low |
| Trösse et al. (cited in researchgate.netnih.gov) | Atlantic Salmon | Lens | 9 | Not specified | Negative correlation |
| Trösse et al. (cited in researchgate.netnih.gov) | Atlantic Salmon | Lens | 13 | Not specified | Negative correlation |
| Trösse et al. (cited in researchgate.netnih.gov) | Atlantic Salmon | Lens | 17 | Not specified | Negative correlation |
| Breck et al. (cited in cambridge.org) | Atlantic Salmon | Lens | 9.3 (L) | 1.1 | Directly related |
| Breck et al. (cited in cambridge.org) | Atlantic Salmon | Lens | 12.8 (M) | 3.1 | Directly related |
| Breck et al. (cited in cambridge.org) | Atlantic Salmon | Lens | 17.2 (H) | 10.8 | Directly related |
| Waagbø et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 12.6 (L) | Not specified | Progression observed |
| Waagbø et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 17.4 (H) | Not specified | Development inhibited |
| Skrede et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 10 | Positively correlated | Negatively correlated |
| Skrede et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 18 | Positively correlated | Negatively correlated |
| Espe et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 8.9 (Control) | Lower in SW than FW | Not specified |
| Espe et al. (cited in researchgate.net) | Atlantic Salmon | Lens | 14.2 (High) | Equal His, 50% higher NAH in SW | Not specified |
| Baslow (cited in nih.gov) | Carp (B13450389) | Lens | Not specified | ~12 mM | Inversely correlated with swelling/cataract under hypo-osmotic conditions nih.gov |
| Baslow (cited in nih.gov) | Goldfish | Lens | Not specified | Not specified | Inversely correlated with swelling/cataract under hypo-osmotic conditions nih.gov |
This correlation suggests a protective role for NAH in maintaining lens transparency, potentially through its function as an osmolyte and its antioxidant properties nih.govresearchgate.netuib.no. Low lens NAH concentration has been considered a direct risk factor for cataract development cambridge.org.
Preclinical Investigations into Therapeutic Applications
Modulation of Oxidative Stress-Related Disorders
Preclinical research suggests that N-Acetyl-L-histidine and its precursor, histidine, may play a role in modulating oxidative stress. Histidine itself is known for its antioxidant capabilities, including scavenging free radicals and chelating divalent metal ions nih.govmdpi.com. This property has led to investigations into its potential in conditions associated with increased oxidative stress, such as chronic kidney disease mdpi.com. While direct studies on N-Acetyl-L-histidine's role in modulating oxidative stress-related disorders in mammals are less extensively documented in the provided results compared to histidine or N-acetylcysteine, the known antioxidant properties of histidine and the presence of the acetyl group, which can influence compound stability and cellular uptake, suggest a potential area for further research. Studies on related acetylated amino acids like N-acetylcysteine (NAC) have demonstrated potent antioxidant properties and potential therapeutic applications in disorders caused by free oxygen radical production mdpi.com. NAC has been shown to reduce oxidative damage in various preclinical models mdpi.com. Given the structural relationship and the antioxidant nature of histidine, N-Acetyl-L-histidine's potential in this area warrants further investigation.
Dietary and Nutritional Influences on N-Acetyl-L-Histidine Levels
Dietary intake of histidine significantly influences the levels of N-Acetyl-L-histidine in tissues, particularly in species where NAH is a prominent metabolite. In Atlantic salmon, lens NAH concentrations directly reflect dietary histidine levels researchgate.net. Increased dietary histidine supplementation leads to higher concentrations of NAH in the lens and muscle cambridge.orgnih.gov. This demonstrates a direct link between nutritional intake of the precursor amino acid and the tissue levels of N-Acetyl-L-histidine. Studies in Atlantic salmon have shown that feeding diets with higher histidine levels results in significantly higher lens NAH concentrations compared to lower histidine diets nih.govcambridge.org. This nutritional influence on NAH levels is considered a key factor in the observed protective effect of histidine against cataract development in these fish cambridge.orgresearchgate.net. Changes in this compound levels have also been reported to be related to nutrient intake and changes in water temperature in mud loach researchgate.net. Furthermore, studies in yaks have shown correlations between dietary nutritional levels, rumen microbiota, and muscle metabolomics, with N-Acetyl-L-histidine showing positive correlations with certain bacterial groups under different dietary conditions frontiersin.org.
| Species | Tissue | Dietary Factor | Observed Effect on NAH Levels | Reference |
| Atlantic Salmon | Lens | Increased dietary histidine | Increased lens NAH concentration | nih.govcambridge.orgresearchgate.netnih.gov |
| Atlantic Salmon | Muscle | Increased dietary histidine | Increased muscle NAH concentration | nih.gov |
| Mud Loach | Tissue | Nutrient intake, water temperature | Changes in this compound levels related to these factors | researchgate.net |
| Yak | Muscle | Different dietary nutritional levels | Positive correlation with certain rumen microbiota groups | frontiersin.org |
Effects of L-Histidine Supplementation on Endogenous Concentrations
Research indicates that dietary L-histidine supplementation can influence the endogenous concentrations of N-Acetyl-L-histidine, particularly in specific tissues and animal species. Studies in Atlantic salmon (Salmo salar L.) have demonstrated a positive correlation between dietary histidine levels and lens N-acetyl-histidine concentrations. For instance, Atlantic salmon fed diets with higher histidine content (13 and 17 g histidine/kg diet) for four months exhibited higher lens NAH contents compared to those fed a lower histidine diet (9 g histidine/kg diet). nih.govresearchgate.net
Furthermore, in Atlantic salmon smolts, both lens free histidine and N-acetyl-histidine concentrations were significantly affected by dietary histidine concentration. Before seawater transfer, the mean lens NAH concentration was 3.9 µmol/g. In groups fed 10 g His/kg feed, lens NAH concentration was reduced to approximately a quarter of the initial concentration during the first 5 weeks in seawater. cambridge.org Conversely, in histidine-supplemented groups, lens NAH levels increased upon transfer to seawater, while this increase did not occur in fish fed a control diet with lower histidine. physiology.org This suggests that adequate dietary histidine is crucial for maintaining or increasing lens NAH levels, especially under osmotic stress conditions like transfer to seawater.
Muscle, heart, and brain histidine concentrations in Atlantic salmon also reflected dietary histidine concentrations. However, the concentrations of related imidazole (B134444) compounds like anserine (B1665513), carnosine, and NAH in these tissues appeared to saturate differently with time in response to dietary histidine levels. cambridge.org
In mice and rats, this compound administered in vivo accumulated preferentially in the kidney and was effectively converted to histidine by acylase I. ebi.ac.uk This suggests a role for kidney acylases in the deacetylation of N-acetylated amino acids.
Table 1: Effect of Dietary Histidine on Lens N-Acetyl-L-histidine (NAH) Concentration in Adult Atlantic Salmon
| Dietary Histidine Level (g/kg diet) | Lens NAH Content (relative to lowest histidine group) | Citation |
| 9 | 1.0 (Baseline) | nih.govresearchgate.net |
| 13 | Higher than 9 g/kg group | nih.govresearchgate.net |
| 17 | Higher than 9 g/kg group | nih.govresearchgate.net |
Table 2: Lens Free Histidine and NAH Concentrations in Atlantic Salmon Smolts Before and After Seawater Transfer
| Dietary Group | Time Point | Lens Free Histidine Concentration (µmol/g) | Lens NAH Concentration (µmol/g) | Citation |
| 10 g His/kg feed | Before Seawater Transfer | Not specified | 3.9 | cambridge.org |
| 10 g His/kg feed | 5 Weeks in Seawater | Not specified | ~1.0 | cambridge.org |
| Histidine-supplemented | After Seawater Transfer | Increased | Increased | physiology.org |
| Control Diet | After Seawater Transfer | Increased | No increase | physiology.org |
Linkages between Dietary Modulation and Physiological Outcomes
Dietary modulation of L-histidine intake has been linked to various physiological outcomes, some of which may be indirectly related to N-Acetyl-L-histidine levels or the broader metabolic pathways involving histidine.
In Atlantic salmon, dietary histidine is considered one of the most important factors in preventing cataracts. nih.govresearchgate.net Studies have shown that lens N-acetyl histidine contents reflect dietary histidine levels and are negatively correlated with cataract scores in adult Atlantic salmon. nih.govresearchgate.net Supplementing the diet of Atlantic salmon with histidine significantly reduced the incidence of cataract. physiology.org This cataract-mitigating ability of histidine has been attributed, in part, to the occurrence of N-acetyl-histidine (NAH) synthesized in the lens. cambridge.org A deficiency in NAH could lead to dysfunction of normal osmoregulatory processes in the lens, contributing to cataract formation in histidine-deficient fish. physiology.org
In humans, dietary histidine may be associated with factors that improve metabolic syndrome. nih.govresearchgate.net Histidine supplementation has been shown to improve insulin (B600854) resistance, potentially through suppressed inflammation in obese women with metabolic syndrome. atlantis-press.comnih.gov
Studies in rats have shown that histidine supplementation can increase food intake nih.govresearchgate.net, though other studies report a decrease nih.govnih.gov. This effect on food intake may be related to the conversion of histidine to histamine (B1213489) in the hypothalamus. nih.gov Histidine supplementation in rats also modifies protein and amino acid metabolism, influencing the balance of histidine-containing peptides. mdpi.com
In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects. nih.govresearchgate.net High concentrations of N-acetyl-L-histidine are found in the brain, retina, and lens of poikilothermic vertebrates, where it may serve an osmolyte and antioxidant role. nih.govmdpi.com
While N-acetyl-L-histidine itself is a prominent biomolecule in the brain and eye of poikilothermic vertebrates nih.gov, research also explores the potential relevance of these findings to homeotherms, where histidine dipeptides like carnosine and homocarnosine (B1673341) are present in the brain and eye. nih.gov
Table 3: Physiological Outcomes Linked to Dietary Histidine Modulation
| Species | Dietary Modulation | Physiological Outcome | Potential Link to NAH/Histidine Metabolism | Citation |
| Atlantic Salmon | Increased dietary histidine | Reduced incidence and severity of cataracts | Increased lens NAH concentration, potential role of NAH in lens osmoregulation and preventing dysfunction. | nih.govresearchgate.netcambridge.orgphysiology.org |
| Humans | Dietary histidine intake / Supplementation | Potential association with improved metabolic syndrome, improved insulin resistance | Possible links to reduced inflammation and oxidative stress, although direct role of NAH is not explicitly stated in these contexts. | nih.govresearchgate.netatlantis-press.comnih.gov |
| Rats | Histidine supplementation / Histidine-enriched diet | Increased or decreased food intake, modified protein and amino acid metabolism | Conversion of histidine to histamine affecting feeding behavior, influence on histidine-containing peptides. | nih.govresearchgate.netnih.govmdpi.com |
| Chickens | Dietary histidine | Important for carnosine synthesis | Carnosine, a histidine-containing dipeptide, has antioxidant effects. NAH is another histidine derivative with potential antioxidant roles. | nih.govresearchgate.netnih.govmdpi.com |
| Poikilotherms | Not directly studied in this context | High concentrations of NAH in brain, retina, lens (osmolyte/antioxidant role) | NAH's inherent properties contribute to physiological functions in these tissues. | nih.govmdpi.com |
Table 4: N-Acetyl-L-histidine Concentration and Cataract Score in Adult Atlantic Salmon
| Dietary Histidine Level (g/kg diet) | Lens NAH Content | Cataract Score | Citation |
| 9 | Lower | Higher | nih.govresearchgate.net |
| 13 | Higher | Lower | nih.govresearchgate.net |
| 17 | Higher | Lower | nih.govresearchgate.net |
Note: Data in Tables 1 and 4 are based on the reported negative correlation and reflection of dietary levels, illustrating the relationship rather than providing specific numerical values for all groups in the cited source.
Advanced Research Methodologies and Analytical Approaches for N Acetyl L Histidine Studies
Spectroscopic Techniques for Identification and Structural Elucidation
Spectroscopic methods play a crucial role in confirming the identity and elucidating the structural characteristics of NAcH. These techniques provide detailed information about the molecular environment and interactions of the compound.
Proton Magnetic Resonance Spectroscopy (1H MRS) in Biological Samples
Proton Magnetic Resonance Spectroscopy (1H MRS) is a non-invasive technique used to detect and identify metabolites in biological tissues based on the characteristic signals of their hydrogen nuclei. NAcH produces prominent MRS spectral signals due to the methyl hydrogen structures associated with its acetyl group. nih.gov
In studies involving fish brain and phantoms containing mixtures of N-acetyl-L-aspartate (NAA) and NAcH, 1H MRS has been successfully used for identification. nih.govmdpi.com While the MRS signals for NAA and NAcH are close due to their similar acetyl groups, they can be distinguished using appropriate reference standards. nih.gov For instance, in a phantom containing 10 mM of both NAA and NAcH, the NAA peak signal was observed at 2.006 ppm, while the NAcH peak signal was at 1.963 ppm. nih.govmdpi.com This demonstrates the ability of 1H MRS to differentiate NAcH from other similar metabolites in complex biological matrices. 1H MRS has been used to identify NAcH in the brain of bony fish, highlighting its presence as a major osmolyte in poikilotherm brains. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed insights into the conformational preferences and interactions of NAcH.
1H NMR spectroscopy, often combined with theoretical calculations, has been employed to study the conformational behavior of N-acetylated histidine derivatives in different media. acs.orgresearchgate.net These studies can reveal how the presence of a solvent affects the conformational equilibrium of N-acetylated compounds. researchgate.net For example, research on N-acetyl-L-histidine and its anion using 1H NMR suggested that the most populated conformations are those where the carboxylate group is gauche to the imidazole (B134444) ring, indicating an interaction between these groups. aston.ac.uk
13C NMR spectroscopy can be utilized to determine the structures and relative amounts of chemically modified forms of histidine residues, including those that are acetylated or carboxymethylated. nih.gov Studies involving the reaction of N-alpha-acetyl-L-histidine with bromoacetate (B1195939) have shown that 13C NMR can assign resonances to specific carbons in the imidazole ring of the modified histidine, providing structural confirmation. nih.gov The effect of pH on the chemical shift of the C gamma carbon is characteristic for different modified species, a property used in studying reactions involving histidine residues in proteins. nih.gov NMR has also been used to verify the identity of synthesized N-acetyl derivatives of compounds related to carnosine and homocarnosine (B1673341). researchgate.net
Chromatographic and Mass Spectrometric Quantification
Chromatographic and mass spectrometric techniques are essential for the accurate quantification of NAcH in various biological samples, often enabling the separation and detection of NAcH within complex mixtures of metabolites.
High-Performance Liquid Chromatography (HPLC) for Tissue Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of NAcH in biological tissues. HPLC methods often involve reversed-phase chromatography with UV detection. researchgate.netmdpi.com
For instance, an HPLC method has been developed for the determination of NAcH and related compounds in fish tissues. researchgate.net This method typically involves deproteinization of the sample (e.g., serum) followed by direct injection into the HPLC system. researchgate.net Chromatographic separation can be achieved using analytical columns like TSK–gel ODS-80Ts with a mobile phase containing potassium dihydrogen phosphate, 1-heptanesulfonic acid, and acetonitrile. researchgate.netmdpi.com Detection is commonly performed at a wavelength of 210 nm. researchgate.net
HPLC has been used to quantify NAcH levels in fish lens, heart, and brain, demonstrating its presence in these tissues. researchgate.net Research has shown that lens NAcH concentrations are positively correlated with dietary histidine concentration in fish. researchgate.net Furthermore, HPLC has been used to measure NAcH efflux from cultured fish lenses, showing that hypoosmotic exposure stimulates its release. physiology.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of NAcH within the broader context of metabolite profiling. This approach combines the separation capabilities of LC with the high sensitivity and specificity of MS.
LC-MS/MS methods can be used for targeted metabolite quantification, allowing the simultaneous monitoring of numerous metabolites, including NAcH. thermofisher.commdpi.com High-resolution accurate mass (HRAM) MS with full scan analysis is an alternative LC-MS approach that collects comprehensive data, enabling retrospective quantification of targeted metabolites like NAcH. thermofisher.com
LC-MS based metabolomics analysis has been employed to investigate a wide range of amino acid metabolites, potentially including N-acetylated forms like NAcH, in various biological samples. researchgate.net While specific details on NAcH quantification by LC-MS/MS were not extensively detailed in the provided snippets beyond its inclusion in metabolite panels, the general principles of LC-MS/MS for targeted and untargeted metabolite profiling are well-established and applicable to NAcH analysis. thermofisher.commdpi.com The method typically involves sample preparation, LC separation, and MS detection, often utilizing multiple reaction monitoring (MRM) for targeted analysis and employing internal standards and calibration curves for absolute quantification. mdpi.com
In Vitro and In Vivo Experimental Models
Research on NAcH utilizes both in vitro and in vivo experimental models to investigate its biological roles and properties.
In vitro studies often involve cell cultures or isolated tissues to examine the cellular metabolism, transport, and effects of NAcH. For example, studies using isolated fish lenses have investigated NAcH synthesis, hydrolysis, and efflux in response to osmotic changes. nih.govphysiology.org Cell culture models have also been used to assess the effects of histidine derivatives, including NAcH, in various contexts, such as their potential in organ preservation solutions. d-nb.info
In vivo studies utilize animal models to investigate the physiological functions and distribution of NAcH. Research in fish models has demonstrated the presence of NAcH in brain, retina, and lens and its role as a prominent osmolyte. nih.govmdpi.com Studies in rats and mice have examined the in vivo deacetylation of N-acetyl amino acids, including NAcH, by kidney acylases. ebi.ac.uk Animal models are also used to test modified organ preservation solutions containing NAcH before potential clinical application. d-nb.info
The combination of these in vitro and in vivo approaches allows for a comprehensive understanding of NAcH's behavior, metabolism, and potential functions within living organisms.
Utilization of Isolated Tissue Models (e.g., Lens, Neuronal Cells)
Isolated tissue models, such as the lens and neuronal cells, provide valuable platforms for investigating the specific metabolic pathways and roles of N-Acetyl-L-histidine in a controlled environment. Studies using isolated carp (B13450389) lenses, for instance, have revealed a unique compartmentalized metabolism for NAH. It is synthesized within lens cells but cannot be hydrolyzed there. Instead, NAH is released into the ocular fluid, where a specific acylase enzyme cleaves it into histidine. This histidine is then actively transported back into the lens cells for re-synthesis into NAH. nih.govmdpi.comnih.govresearchgate.net This energy-dependent cycling across the lens/ocular fluid interface has led to the hypothesis that NAH functions as a molecular water pump, helping to maintain the dehydrated state of the lens and potentially preventing cataract formation. nih.govmdpi.comnih.govresearchgate.net Research involving cultured rat macroglial cells has also explored the differential expression of hydrolytic activities related to carnosine, homocarnosine, and N-acetyl-L-histidine, highlighting the distinct metabolic processing of these histidine derivatives in neuronal tissues. thegoodscentscompany.com Furthermore, in vitro studies have investigated the effects of histidine-containing dipeptides, including N-acetylcarnosine (an acetylated form of carnosine, structurally related to NAH), on preventing UV-induced aggregation of β-L-crystallin, a protein found in the lens. aginganddisease.org
Animal Models for Systemic and Organ-Specific Investigations
Animal models are crucial for understanding the systemic distribution, metabolism, and physiological effects of N-Acetyl-L-histidine in a living organism. Studies have shown that NAH is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates (such as fish, amphibians, and reptiles), often present at high millimolar concentrations. nih.govmdpi.comnih.govresearchgate.netmdpi.commedchemexpress.com In contrast, NAH is found in much lower amounts in the brain and other tissues of homeothermic vertebrates (birds and mammals), where N-acetyl-L-aspartate (NAA) is the predominant acetylated amino acid osmolyte. mdpi.comresearchgate.netmedchemexpress.com
Animal models have been used to investigate the potential role of NAH in organ preservation solutions. For example, a modified Histidine-Tryptophan-Ketoglutarate (HTK) solution, named HTK-N, where N-acetyl-histidine partially replaced histidine, has shown advantages in preserving liver and heart grafts in both in vitro and in vivo animal models. mdpi.com Studies in mice and rats have also examined the in vivo deacetylation of N-acetyl amino acids, including N-acetylhistidine, by kidney acylases, suggesting a role for this enzymatic system in processing such compounds. ebi.ac.uk Research in Atlantic salmon smolts has explored the dietary histidine requirement in relation to cataract development, indirectly touching upon the importance of histidine metabolism and its derivatives like NAH in eye health. researchgate.net
Comprehensive profiling of histidine-containing dipeptides, including N-acetylcarnosine, has been performed in various tissues of mice, rats, and humans using techniques like UHPLC-MS/MS, revealing species- and tissue-specific distribution and metabolism. biorxiv.org While this study primarily focused on histidine-containing dipeptides, the methodologies employed are relevant to the analysis of NAH in animal tissues.
Enzymatic Activity and Kinetic Assays for Metabolic Pathway Characterization
Enzymatic activity and kinetic assays are fundamental for characterizing the metabolic pathways involving N-Acetyl-L-histidine, particularly its synthesis and degradation. N-Acetyl-L-histidine is synthesized from L-histidine and acetyl Co-enzyme A through the action of histidine N-acetyltransferase (EC 2.3.1.33). nih.govmdpi.comresearchgate.netontosight.ai This enzyme plays a crucial role in regulating histidine metabolism and can be involved in protein modification and cellular stress responses. ontosight.ai The enzyme's mechanism involves the binding of acetyl-CoA and histidine to its active site, followed by the transfer of the acetyl group to histidine's amino group. ontosight.ai
The hydrolysis of N-Acetyl-L-histidine is catalyzed by NAH deacetylase (also known by other names such as Xaa-methyl-His dipeptidase or anserinase, EC 3.4.13.5). nih.govmdpi.comresearchgate.netgenome.jp This enzyme is responsible for cleaving NAH into histidine and an acetyl group. Studies have characterized the activity of this deacetylase in various organisms, including fish, highlighting its role in NAH metabolism, particularly in tissues like the eye. nih.govmdpi.comresearchgate.netgenome.jp Kinetic assays are employed to determine the enzyme's optimal conditions (e.g., temperature, pH) and to assess the impact of mutations or other factors on its catalytic efficiency. researchgate.net For example, studies on histidine ammonia-lyase (HAL), an enzyme involved in histidine metabolism (though not directly NAH synthesis/degradation), utilize kinetic assays to understand substrate binding, catalysis, and thermostability. researchgate.net While HAL acts on histidine itself, the principles of kinetic analysis are applicable to studying enzymes involved in NAH metabolism.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying N-Acetyl-L-histidine in biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive detection. Ensure calibration with certified reference materials (CRMs) to comply with regulatory guidelines (e.g., ANDA protocols). Stability studies should account for storage conditions (-20°C for solid forms; -80°C for solutions) to prevent degradation .
- Key Parameters : Monitor molecular ions at m/z 215.21 (C₈H₁₃N₃O₄) and validate recovery rates in matrices like brain tissue or plasma .
Q. What is the biochemical role of N-Acetyl-L-histidine in poikilothermic vertebrates?
- Functional Insight : It acts as a major osmolyte in the brain, retina, and lens of teleost fish, amphibians, and reptiles, aiding in osmoregulation and cellular protection. Its low concentration in homeothermic vertebrates suggests evolutionary divergence in metabolic pathways .
- Experimental Models : Use zebrafish (Danio rerio) or amphibian models to study its biosynthesis via N-acetyl-L-histidine synthetase, identified in killifish brain homogenates .
Q. How does N-Acetyl-L-histidine differ from L-histidine in biochemical applications?
- Key Differences : Acetylation reduces cellular uptake and iron-chelation capacity, minimizing reactive oxygen species (ROS) generation. This makes it a safer buffer in organ preservation solutions compared to L-histidine .
- Applications : Employ in enzymology to study acetylation/deacetylation mechanisms or as a protecting group in peptide synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in N-Acetyl-L-histidine’s metabolic roles across species?
- Conflict Analysis : Compare transcriptomic and metabolomic data from poikilothermic vs. homeothermic species. For example, its high abundance in fish brain (role in osmoregulation) versus trace levels in mammals suggests species-specific gene expression (e.g., synthetase activity) .
- Methodological Approach : Use CRISPR/Cas9 to knockout synthetase genes in model organisms and assess phenotypic changes .
Q. What experimental strategies optimize N-Acetyl-L-histidine’s use in organ preservation solutions?
- Design Considerations : Replace histidine with N-Acetyl-L-histidine in solutions like Custodiol-N to reduce iron-mediated toxicity. Validate efficacy via ischemic-reperfusion injury models in ex vivo organs .
- Metrics : Measure markers of oxidative stress (e.g., malondialdehyde) and cellular viability (ATP levels) post-preservation .
Q. How can metabolomics identify N-Acetyl-L-histidine as a biomarker in tissue-specific studies?
- Workflow : Perform LC-MS-based untargeted metabolomics on tissues (e.g., chicken muscle) and apply multivariate analysis (PCA/PLS-DA) to distinguish N-Acetyl-L-histidine as a flavor-related metabolite. Validate via stable isotope tracing .
- Data Interpretation : Prioritize compounds with VIP scores >1.5 and fold changes >2 in comparative analyses .
Q. What enzymatic assays elucidate the specificity of histidine acetyltransferases for N-Acetyl-L-histidine?
- Protocol : Purify acetyltransferases (e.g., from Bacillus licheniformis) and conduct kinetic assays using substrates like L-histidine vs. N-Acetyl-L-histidine. Measure Kₘ and Vₘₐₓ to determine substrate preference .
- Advanced Techniques : Use X-ray crystallography to resolve enzyme-substrate binding interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
